Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride

Description

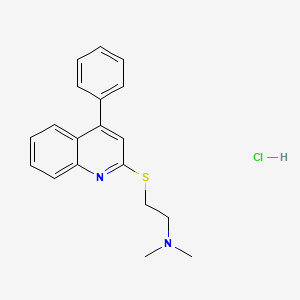

Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride is a synthetic quinoline derivative characterized by a thioether-linked dimethylaminoethyl group at position 2 and a phenyl group at position 4. The monohydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Quinoline derivatives are renowned for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to interact with enzymes and receptors via heteroatom coordination or hydrophobic interactions .

Properties

CAS No. |

97633-91-5 |

|---|---|

Molecular Formula |

C19H21ClN2S |

Molecular Weight |

344.9 g/mol |

IUPAC Name |

N,N-dimethyl-2-(4-phenylquinolin-2-yl)sulfanylethanamine;hydrochloride |

InChI |

InChI=1S/C19H20N2S.ClH/c1-21(2)12-13-22-19-14-17(15-8-4-3-5-9-15)16-10-6-7-11-18(16)20-19;/h3-11,14H,12-13H2,1-2H3;1H |

InChI Key |

PHQDQTPMRIVVCQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCSC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Synthesis

Several classical and modern methods exist for quinoline synthesis, which serve as the foundation for preparing substituted quinolines like the target compound.

These methods provide the quinoline scaffold with substitution at the 2- and 4-positions, which is critical for the subsequent functionalization steps.

Detailed Reaction Scheme and Mechanism

Stepwise Preparation

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2-chloro-4-phenylquinoline | Skraup or Doebner-Miller reaction variants | Quinoline core with 2-chloro and 4-phenyl substituents |

| 2 | Preparation of 2-(dimethylamino)ethanethiol | Commercial or synthesized via thiol alkylation | Nucleophile for substitution |

| 3 | Nucleophilic substitution at quinoline 2-position | Quinoline-2-chloride + 2-(dimethylamino)ethanethiol, base, solvent, heat | Formation of 2-((2-(dimethylamino)ethyl)thio)-4-phenylquinoline |

| 4 | Salt formation | Treatment with HCl in suitable solvent | Monohydrochloride salt for stability and solubility |

Mechanistic Insights

- The nucleophilic sulfur atom attacks the electrophilic carbon at the 2-position of the quinoline ring, displacing the halide ion.

- The dimethylamino group remains intact, providing basicity and potential sites for protonation.

- The final hydrochloride salt formation stabilizes the compound and enhances its handling properties.

Research Findings and Optimization Data

Yield and Purity

- Reported yields for the nucleophilic substitution step typically range from 70% to 90%, depending on reaction conditions and purity of starting materials.

- Use of polar aprotic solvents and mild bases improves reaction rates and selectivity.

- Purification is commonly achieved by recrystallization from ethanol or by chromatographic methods.

Reaction Parameters Impact

| Parameter | Effect on Reaction | Optimal Conditions |

|---|---|---|

| Solvent | Polar aprotic solvents increase nucleophilicity | DMF or DMSO preferred |

| Base | Facilitates thiol deprotonation | Triethylamine or K2CO3 |

| Temperature | Higher temperature increases rate but may cause side reactions | 60–80 °C optimal |

| Molar Ratios | Excess thiol can drive reaction to completion | 1:1.2 quinoline:thiol |

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Quinoline core synthesis | Skraup / Doebner-Miller | Aniline + glycerol or α,β-unsaturated carbonyl + acid | 50–85% | Established classical methods |

| Introduction of thioether substituent | Nucleophilic substitution | Quinoline-2-halide + 2-(dimethylamino)ethanethiol, base, DMF/DMSO, heat | 70–90% | Critical step for target compound |

| Salt formation | Acid-base reaction | HCl in ethanol or suitable solvent | Quantitative | Stabilizes compound |

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethylthio group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives

Reduction: Formation of reduced quinoline derivatives

Substitution: Formation of substituted quinoline derivatives with various functional groups

Scientific Research Applications

Antimicrobial and Antiparasitic Activities

Quinoline derivatives are widely recognized for their antimicrobial properties . Recent studies have shown that compounds similar to Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, exhibit significant activity against various pathogens, including bacteria and parasites.

Case Study: Antimalarial Activity

A study highlighted the synthesis of quinoline derivatives with potent antimalarial effects. The synthesized compounds demonstrated significant activity against malaria vectors, showcasing lethal toxicity levels that indicate potential as effective antimalarial agents. For instance, a derivative exhibited larvicidal effects with an LC50 ranging from 4.408 µM/mL to 7.958 µM/mL against mosquito larvae .

Anti-inflammatory and Analgesic Effects

Research has also indicated that quinoline compounds can possess anti-inflammatory and analgesic properties . These effects are particularly relevant in the treatment of chronic inflammatory diseases.

Case Study: In Vivo Analgesic Studies

In vivo studies have demonstrated that certain quinoline derivatives can significantly reduce pain responses in animal models, suggesting a potential pathway for developing new analgesic medications .

Antitumor Activity

The potential of quinoline derivatives as anticancer agents has been explored extensively. Their ability to inhibit tumor cell proliferation makes them candidates for cancer therapy.

Case Study: Cytotoxicity Against Cancer Cells

A recent investigation into fused tetracyclic quinolines revealed their cytotoxic effects on various cancer cell lines. These compounds exhibited significant antiproliferative activity, indicating their potential as chemotherapeutic agents .

Neurological Applications

Quinoline derivatives have been studied for their effects on the central nervous system, particularly in relation to neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research has shown that certain quinoline compounds can provide neuroprotection by modulating neuroinflammatory pathways and promoting neuronal survival in models of neurodegeneration .

Synthesis and Development of New Derivatives

The synthesis of new quinoline derivatives continues to be a vibrant area of research. Innovative synthetic methodologies are being developed to enhance the efficacy and selectivity of these compounds.

Table: Recent Advances in Quinoline Derivative Synthesis

Mechanism of Action

The mechanism of action of Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substitution Patterns

The compound’s unique substituents distinguish it from other quinoline derivatives:

- Position 2: A thioether bridge connecting a dimethylaminoethyl group.

- Position 4 : A phenyl group, contributing to π-π stacking interactions in biological targets.

Table 1: Structural Comparison of Selected Quinoline Derivatives

Substituent Effects on Bioactivity

- Thioether vs. Ether/Oxygen-Based Linkers : Thioethers may enhance redox activity and metabolic stability compared to ethers, as seen in ranitidine analogs () .

Q & A

Q. What are the common synthetic routes for quinoline derivatives like 2-((2-(dimethylamino)ethyl)thio)-4-phenylquinoline?

Quinoline derivatives are typically synthesized via classical protocols such as the Friedländer, Skraup, or Pfitzinger reactions, which enable the formation of the quinoline core. For example, 4-chloro-2-methylquinoline derivatives can be functionalized via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions to introduce thioether or aminoalkyl groups . Column chromatography (e.g., silica gel with ethyl acetate:methanol mixtures) is often used for purification .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C) to confirm substituent positions and purity.

- HPLC for quantifying impurities and assessing stability.

- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns.

- X-ray crystallography for resolving ambiguous structural features, as demonstrated in analogous quinoline-carboxylic acid derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Similar hydrochlorides (e.g., promethazine HCl) require protection from moisture and oxygen to avoid hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies optimize the yield of 2-((2-(dimethylamino)ethyl)thio)-4-phenylquinoline during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic thiol reactivity.

- Catalysis : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency for sulfur-containing substituents .

- Temperature control : Stepwise heating (e.g., 160°C for 30 minutes under neat conditions) minimizes side reactions .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Dose-response studies : Establish IC₅₀ values across multiple cell lines to differentiate target-specific activity from general toxicity.

- Mechanistic assays : Use enzymatic inhibition assays (e.g., topoisomerase I/II for anticancer activity) to validate hypothesized modes of action .

- Comparative analysis : Cross-reference with structurally related quinolines, such as 2-hydroxy-6-methoxy derivatives, to identify substituent-dependent trends .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer models?

- In vitro : Pair cytotoxicity assays (MTT/XTT) with flow cytometry to assess apoptosis vs. necrosis.

- In vivo : Use xenograft models with pharmacokinetic profiling to correlate plasma concentration with efficacy.

- Omics integration : Transcriptomic or proteomic profiling can reveal downstream targets, as seen in studies of belotecan hydrochloride, a topoisomerase inhibitor .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- Thioether vs. sulfonyl groups : Thioethers (e.g., 2-((2-(dimethylamino)ethyl)thio)) enhance membrane permeability compared to sulfonates.

- Phenyl vs. heteroaryl groups : 4-Phenyl substitution improves π-π stacking with DNA or protein targets, as observed in antitumor quinolines .

- Hydrochloride salt formation : Increases aqueous solubility for in vivo studies but may alter receptor binding kinetics .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Solvent selection : Use mixed solvents (e.g., methanol:water) to slow crystallization and improve crystal quality.

- Temperature gradients : Gradual cooling from 60°C to room temperature reduces amorphous precipitation.

- Co-crystallization : Add stabilizing agents (e.g., PEG) to enhance lattice formation, as applied in analogous quinoline-carboxylic acid systems .

Methodological Considerations

Q. How can researchers validate the compound’s stability under physiological conditions?

- Simulated biological fluids : Incubate in PBS (pH 7.4) or human serum at 37°C, sampling at intervals for HPLC analysis.

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products, critical for compounds with aromatic or sulfur moieties .

Q. What computational tools are useful for predicting structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.